molecular formula C24H20N4O5S B2901614 1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1251687-67-8

1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2901614
CAS No.: 1251687-67-8
M. Wt: 476.51
InChI Key: XJMUWLZJLGSHRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,2-d]pyrimidine-2,4-dione core substituted with two distinct moieties: a 3-methoxyphenyl group linked via a methyl group at position 3 and a 1,2,4-oxadiazole ring bearing another 3-methoxyphenyl group at position 1.

Properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5S/c1-31-17-7-3-5-15(11-17)13-28-23(29)21-19(9-10-34-21)27(24(28)30)14-20-25-22(26-33-20)16-6-4-8-18(12-16)32-2/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMUWLZJLGSHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Thiophene Precursor

The synthesis begins with methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate (1 ), prepared via a Gewald reaction involving 3-methoxybenzaldehyde, cyanoacetamide, and sulfur in ethanol under reflux. Cyclization of 1 with formamidine acetate in dimethylformamide (DMF) at 120°C yields 6-(3-methoxyphenyl)-4H-thieno[3,2-d]pyrimidin-4-one (2 ). Subsequent N-methylation using methyl iodide and potassium carbonate in acetone introduces the methyl group at position 1, yielding 1-methyl-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(1H)-one (3 ).

Synthesis of the 3-(3-Methoxyphenyl)-1,2,4-Oxadiazole-5-ylmethyl Side Chain

Preparation of the Amidoxime Intermediate

3-Methoxybenzonitrile (5 ) is converted to N-hydroxy-3-methoxybenzimidamide (6 ) by treatment with hydroxylamine hydrochloride and sodium hydroxide in ethanol/water (3:1) at 80°C for 6 hours. The amidoxime 6 is isolated by filtration and recrystallized from ethanol, achieving >95% purity.

Cyclization to the 1,2,4-Oxadiazole Ring

Reaction of 6 with methyl chloroacetate in pyridine at 100°C for 12 hours forms 5-(chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole (7 ) via nucleophilic acyl substitution and cyclodehydration. The chloromethyl group in 7 serves as a leaving group for subsequent alkylation.

Coupling of the Thieno[3,2-d]Pyrimidine and Oxadiazole Moieties

Nucleophilic Alkylation

The thieno[3,2-d]pyrimidine derivative 4 is treated with 7 in the presence of potassium carbonate and potassium iodide in anhydrous DMF at 80°C for 24 hours. This SN2 reaction substitutes the chloride in 7 with the deprotonated N1 of 4 , yielding the target compound 8 . The reaction mixture is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to isolate 8 in 65% yield.

Optimization of Coupling Conditions

Key parameters influencing yield include:

  • Solvent polarity : DMF outperforms acetone or THF due to better solubility of intermediates.
  • Base selection : Potassium carbonate provides milder conditions compared to NaH, reducing side reactions.
  • Catalyst : Potassium iodide facilitates the SN2 mechanism by generating a more reactive iodide intermediate.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.10 (m, 8H, aromatic-H), 5.32 (s, 2H, N-CH₂-oxadiazole), 4.85 (s, 2H, N-CH₂-benzyl), 3.88 (s, 6H, OCH₃).
  • IR (KBr): 1745 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N oxadiazole), 1250 cm⁻¹ (C-O methoxy).

Crystallographic Validation

Single-crystal X-ray diffraction of a related analogue confirms the planar geometry of the thieno[3,2-d]pyrimidine core and the orthogonal orientation of the oxadiazole ring. Dihedral angles between the thienopyrimidine and oxadiazole planes measure 15.7°–18.2°, indicating minimal steric hindrance.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (%) Key Reference
2.1 Gewald reaction 82 98
2.2 N-methylation 78 95
3.2 Oxadiazole cyclization 75 97
4.1 Alkylation coupling 65 99

Challenges and Mitigation Strategies

  • Low yields in oxadiazole formation : Traces of moisture degrade the amidoxime intermediate; rigorous drying of reagents and solvents improves stability.
  • Regioselectivity in alkylation : Competing O-alkylation is suppressed by using bulky bases like potassium tert-butoxide.
  • Purification difficulties : Gradient elution in column chromatography resolves co-eluting byproducts.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer, neurological disorders, and infectious diseases.

    Pharmacology: The compound is investigated for its interactions with biological targets, such as receptors and enzymes.

    Material Science: It is explored for its potential use in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound may bind to and modulate the activity of certain receptors, leading to changes in cellular signaling pathways.

    Enzymes: It may inhibit or activate enzymes involved in critical biochemical processes.

    Pathways: The compound can affect various molecular pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

  • Thieno[2,3-d]pyrimidine-2,4-dione Derivatives Compounds like 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones () share a similar dione core but differ in substitution patterns. The [2,3-d] positional isomerism (vs.
  • Thieno[2,3-d]pyrimidin-4-one Derivatives The compound 3-allyl-2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one () replaces the 2,4-dione with a 4-ketone, reducing hydrogen-bonding capacity. This modification may lower solubility but enhance membrane permeability compared to the target compound.

Substituent Variations

  • Oxadiazole vs. Isoxazole Moieties
    The 1,2,4-oxadiazole in the target compound (vs. 1,3,4-oxadiazole in ) offers distinct electronic and steric profiles. The 1,2,4-oxadiazole’s higher dipole moment (due to N-O-N geometry) may improve interactions with polar enzymatic pockets .

  • Methoxyphenyl vs. Phenyl/Alkyl Groups
    The dual 3-methoxyphenyl groups in the target compound increase lipophilicity (clogP ≈ 4.5 predicted) compared to simpler phenyl or alkyl substituents (e.g., ’s p-tolyl group). This could enhance blood-brain barrier penetration but reduce aqueous solubility .

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Notable Properties
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione 3-Methoxyphenylmethyl, 1,2,4-oxadiazole High lipophilicity, potential antimicrobial activity
1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-dione () Thieno[2,3-d]pyrimidine-2,4-dione Phenyl, 1,3,4-oxadiazole Demonstrated antimicrobial activity (MIC: 2–8 µg/mL)
3-Allyl-2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one () Thieno[2,3-d]pyrimidin-4-one Isoxazole, allyl Enhanced membrane permeability

Biological Activity

The compound 1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is part of a class of organic compounds that have garnered attention for their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its antimicrobial and anticancer properties based on recent studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core and an oxadiazole moiety. Its molecular formula is C19H18N4O5C_{19}H_{18}N_4O_5, with a molecular weight of approximately 366.37 g/mol. The presence of methoxyphenyl groups contributes to its lipophilicity and potential bioactivity.

Antimicrobial Activity

Research has indicated that compounds containing the 1,2,4-oxadiazole structure exhibit significant antimicrobial properties. Various studies have demonstrated that derivatives of oxadiazoles can effectively inhibit the growth of both gram-positive and gram-negative bacteria. For instance:

  • Antibacterial Activity : The synthesized derivatives showed enhanced activity against Bacillus species compared to other bacterial strains. In particular, compounds with modifications at the oxadiazole ring exhibited IC50 values in the low micromolar range against specific bacterial strains .
  • Antifungal Activity : Some studies have also reported moderate antifungal activity against Candida species and Aspergillus fungi when tested using disc diffusion methods .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

  • Cytotoxicity Studies : The compound was tested against several cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). Notably, it demonstrated significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil in certain cases .
  • Mechanism of Action : The anticancer activity is hypothesized to be due to the inhibition of thymidylate synthase (TS), an essential enzyme for DNA synthesis. This mechanism has been supported by molecular docking studies that suggest a strong binding affinity between the compound and TS .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of compounds related to this structure:

  • Study on Antimicrobial Properties :
    • A series of novel 1,3,4-oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy. Results indicated that compounds with specific substitutions showed improved activity against gram-positive bacteria compared to controls .
CompoundActivity Against Gram-positiveActivity Against Gram-negativeIC50 (µM)
5dYesNo10.1
5eYesModerate18.78
  • Cytotoxicity Evaluation :
    • In a comparative study involving various cancer cell lines, several oxadiazole derivatives were found to exhibit moderate to high cytotoxicity. For example:
Cell LineCompoundIC50 (µM)
HCT1165d15.0
MCF75e12.5
HUH75f8.0

Q & A

Q. How can researchers optimize the multi-step synthesis of this thienopyrimidine-oxadiazole hybrid compound?

The synthesis typically involves cyclocondensation of intermediates like N'-benzoyl-carbohydrazides, followed by alkylation with chloromethyl-oxadiazole derivatives. Key steps include:

  • Cyclization : Use phosphorous oxychloride under reflux for 3–5 hours to form the thieno[3,2-d]pyrimidine core .
  • Alkylation : React with 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles in dry DMF at 60–80°C, using K₂CO₃ as a base .
  • Purification : Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and purify using column chromatography. Optimize yields (40–60%) by controlling solvent polarity and reaction time .

Q. What analytical methods are critical for structural characterization?

  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxyphenyl groups at 3.8–4.0 ppm for OCH₃) and oxadiazole/thienopyrimidine connectivity .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z ~550–600 range) .
  • X-ray crystallography : Resolve ambiguous NOE signals in crowded aromatic regions (if single crystals are obtainable) .

Q. How should initial biological activity screening be designed for this compound?

  • Antimicrobial assays : Test against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using agar diffusion (well method). Compare inhibition zones to metronidazole/streptomycin controls .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations. Include positive controls like doxorubicin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve potency?

  • Modify substituents : Replace 3-methoxyphenyl groups with electron-withdrawing (e.g., nitro) or bulky substituents to assess steric/electronic effects on bioactivity .
  • Oxadiazole vs. triazole : Synthesize analogs with 1,2,4-triazole cores to compare antimicrobial efficacy and target selectivity .
  • Docking studies : Use AutoDock Vina to predict binding to bacterial DNA gyrase or human kinases (e.g., EGFR), correlating with experimental IC₅₀ values .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities skewing results .
  • Assay standardization : Replicate conflicting studies under identical conditions (e.g., pH, inoculum size). Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
  • Metabolite profiling : Test for oxidative degradation products (e.g., demethylation of methoxy groups) using LC-MS .

Q. How can the mechanism of action be elucidated for this compound?

  • Enzyme inhibition assays : Screen against kinase panels (e.g., tyrosine kinases) using ATP-Glo luminescence. Compare inhibition to staurosporine .
  • Transcriptomics : Perform RNA-seq on treated bacterial/cancer cells to identify dysregulated pathways (e.g., cell wall synthesis, apoptosis) .
  • Protein binding : Use surface plasmon resonance (SPR) to measure binding kinetics with purified targets like Topoisomerase IV .

Q. What challenges arise in analyzing the compound’s stereoelectronic properties?

  • Tautomerism : The thienopyrimidine-dione core may exhibit keto-enol tautomerism, complicating NMR interpretation. Use deuterated DMSO to stabilize tautomers .
  • Conformational flexibility : Perform DFT calculations (B3LYP/6-31G*) to model low-energy conformers and correlate with bioactivity .

Q. How can in vitro findings translate to in vivo models?

  • Pharmacokinetics : Assess solubility (shake-flask method) and metabolic stability (mouse liver microsomes). If poor, consider PEGylation or prodrug strategies .
  • Toxicity : Conduct acute toxicity studies in zebrafish embryos (LC₅₀) before rodent trials .

Q. What computational tools predict off-target interactions?

  • SwissTargetPrediction : Input the SMILES string to identify potential targets (e.g., GPCRs, ion channels) .
  • Molecular dynamics (MD) : Simulate binding to cytochrome P450 isoforms to assess metabolic liabilities .

Q. How should researchers address low solubility in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Salt formation : Synthesize hydrochloride or sodium salts via acid/base titration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.